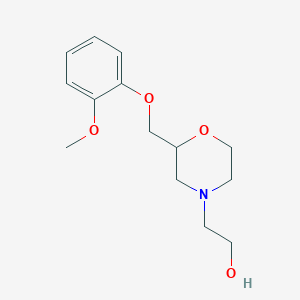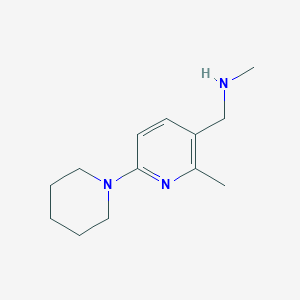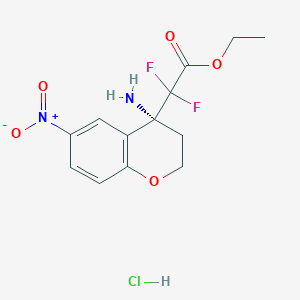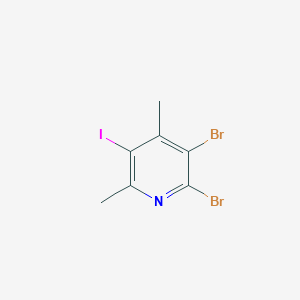
4,5-Dibromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₂Br₂N₂. It is a derivative of pyrimidine, where two bromine atoms are substituted at the 4th and 5th positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, the reaction of pyrimidine with bromine in the presence of a catalyst can yield this compound. Another method involves the use of phosphorus tribromide (PBr₃) as a brominating agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled addition of bromine to pyrimidine under specific conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Kumada coupling, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield aminopyrimidines, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
4,5-Dibromopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of inhibitors for enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-dibromopyrimidine largely depends on its application. In medicinal chemistry, it can act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine atoms enhance its reactivity, allowing it to form strong interactions with biological targets .
Comparison with Similar Compounds
2,4-Dibromopyrimidine: Another brominated pyrimidine derivative with bromine atoms at the 2nd and 4th positions.
4,6-Dibromopyrimidine: Bromine atoms are substituted at the 4th and 6th positions.
Comparison: 4,5-Dibromopyrimidine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,4-dibromopyrimidine and 4,6-dibromopyrimidine, the 4,5-isomer may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
4,5-dibromopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-2-8-4(3)6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGQKEMDHLJRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)
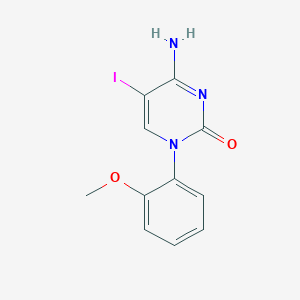

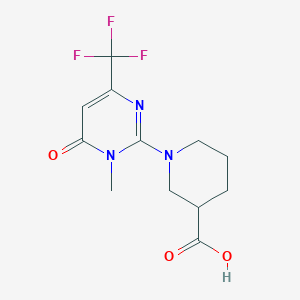
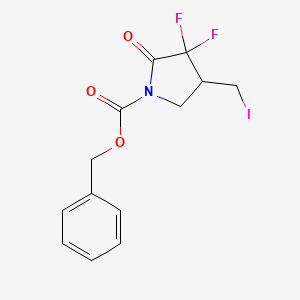

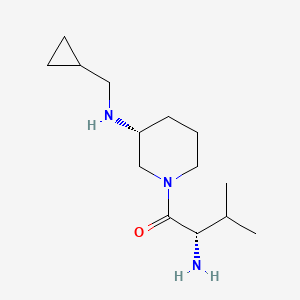
![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)
